molecular formula C10H10O B3049592 3-Allylbenzaldehyde CAS No. 21156-91-2

3-Allylbenzaldehyde

Cat. No. B3049592
CAS RN: 21156-91-2
M. Wt: 146.19 g/mol
InChI Key: KUEDNSFBFPTFIA-UHFFFAOYSA-N
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Description

3-Allylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is also known by its synonyms: Benzaldehyde, 3-(2-propen-1-yl)-; 3-(2-Propen-1-yl)benzaldehyde .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves oxidation processes . For instance, a two-step, one-pot procedure has been reported for the synthesis of substituted benzaldehydes, which could potentially be applied to this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an allyl group (a propenyl substituent) and a formyl group (an aldehyde substituent) . The molecular weight is 146.19 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other allylic and benzylic compounds. For instance, alkylbenzenes, which include allylic and benzylic compounds, are known to undergo oxidation to form carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 233.2±19.0 °C and a predicted density of 1.004±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Compounds

3-Allylbenzaldehyde derivatives can be used in the synthesis of polycyclic aromatic compounds. A study demonstrated the use of 2-allylbenzaldehydes in the catalytic construction of polycyclic aromatic hydrocarbon skeletons, utilizing Indium(III) or Rhenium(I) complexes. This method efficiently produces polycyclic aza-aromatic compounds, with water as the only side product (Kuninobu, Tatsuzaki, Matsuki, & Takai, 2011).

Novel Synthesis of Isocoumarins

Pd(II)-mediated cyclization of o-allylbenzaldehydes in water has been used for the synthesis of substituted isocoumarins. This method involves a domino reaction sequence, including 6-exo-trig cyclization, water addition, and other steps, yielding new substituted isocoumarins efficiently in one pot (Chen, Huang, Tsai, Wang, & Wang, 2012).

Conversion of Essential Oil Allylbenzenes

Essential oil allylbenzenes, including those derived from this compound, have been converted into benzaldehydes using a green, microwave-assisted process. This method involves solventless alkene group isomerization followed by oxidative alkene group cleavage, demonstrating an efficient and eco-friendly approach (Luu, Lam, Le, & Duus, 2009).

Enantioselective Synthesis of 3-Methyleneindan-1-ols

A one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, related to this compound, has been developed for the synthesis of 3-methyleneindan-1-ols. This method allows the preparation of these compounds with high enantioselectivity and excellent yields, useful in the construction of complex natural products (Calder & Sutherland, 2015).

Rhodium-Catalyzed Hydroacylation

Rhodium catalysts have been used for the enantioselective hydroacylation of ortho-allylbenzaldehydes. This process generates 3,4-dihydronaphthalen-1(2H)-one products with excellent yields and enantioselectivities, minimizing byproduct formation and showcasing potential in synthetic organic chemistry (Johnson, Schmidt, & Stanley, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrobenzaldehyde, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . While this does not directly apply to 3-Allylbenzaldehyde, it suggests that similar precautions may be necessary.

Mechanism of Action

Target of Action

3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, this compound disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .

Biochemical Pathways

It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .

Pharmacokinetics

Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of this compound as an antifungal agent.

Biochemical Analysis

Biochemical Properties

3-Allylbenzaldehyde is known to participate in various biochemical reactions. It serves as a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids, including 3-aminoflavones, have been studied for their antiproliferative activity and in vitro cytotoxicity

Cellular Effects

Its derivative compounds, such as 3-aminoflavones, have shown antiproliferative activity and in vitro cytotoxicity This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of 3-aminoflavones This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

3-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDNSFBFPTFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621639
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21156-91-2
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ethylene acetal of 3-bromobenzaldehyde (10 g) is converted into the Grignard reagent by reaction with magnesium (1.13 g) in dry THF (ca. 250 ml). Cuprous bromide (0.9 g) is added and the mixture is cooled in cardice. Allylbromide (8.52 g) in dry THF is then added and the mixture is stirred overnight following which saturated ammonium chloride is added, the mixture is extracted with diethyl ether (3 times), the ether extract is washed, dried and the solvent evaporated to yield the crude ethylene acetal of 3-allylbenzaldehyde (8 g).
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ethylene acetal
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10 g
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Grignard reagent
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1.13 g
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Cuprous bromide
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0.9 g
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8.52 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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